



Application Notes: Isoquinoline-6-carboxylic Acid in the Synthesis of Kinase Inhibitors

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Compound of Interest		
Compound Name:	Isoquinoline-6-carboxylic acid	
Cat. No.:	B033812	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of **isoquinoline-6-carboxylic acid** as a pivotal scaffold in the design and synthesis of potent kinase inhibitors. The inherent structural features of the isoquinoline ring system, combined with the versatile reactivity of the carboxylic acid moiety, make it a privileged starting material for developing targeted therapeutics against a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.

Introduction

The isoquinoline scaffold is a key pharmacophore in medicinal chemistry, frequently found in biologically active natural products and synthetic compounds.[1] Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal framework for inhibitor design. **Isoquinoline-6-carboxylic acid**, in particular, serves as a versatile building block, where the carboxylic acid group at the 6-position provides a convenient handle for derivatization through amide coupling and other transformations, enabling the exploration of structure-activity relationships (SAR).

Derivatives of **isoquinoline-6-carboxylic acid** have demonstrated significant inhibitory activity against several important kinase targets, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Casein Kinase 2 (CK2), and Haspin. This document outlines the synthesis, biological activity, and relevant signaling pathways associated with these inhibitors.

Data Presentation: Inhibitory Activity of Isoquinoline-6-carboxylic Acid Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors derived from or related to the **isoquinoline-6-carboxylic acid** scaffold.

Table 1: Inhibitory Activity of 11H-indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives against DYRK1A and Other Kinases

Compound ID	R	Kinase	IC50 (nM)	Reference
5h	10-Cl	DYRK1A	31	[2]
5j	10-I	DYRK1A	6	[2][3]
50	10-I	DYRK1A	22	[3]
6	10-Cl (Aza- analog)	DYRK1A	micromolar range	[2]
7	10-Br (Aza- analog)	DYRK2	>10,000	[3]

Table 2: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives against Haspin and Other Kinases

Compound ID	Kinase	IC50 (nM)	Selectivity Index (SI)	Reference
1b	Haspin	57	1.2	[4]
1c	Haspin	66	2.5	[4]
2c	Haspin	62	4.0 (vs. DYRK1A)	[4]

Table 3: Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives against Haspin



Compound ID	R	Kinase	IC50 (nM)	Reference
2	2-chloropyridin- 4-yl	Haspin	10.1	[5]
3	6-aminopyridin- 3-yl	Haspin	10.6	[5]
15	pyrazol-3-yl	Haspin	submicromolar	[5]
16	pyrazol-4-yl	Haspin	submicromolar	[5]

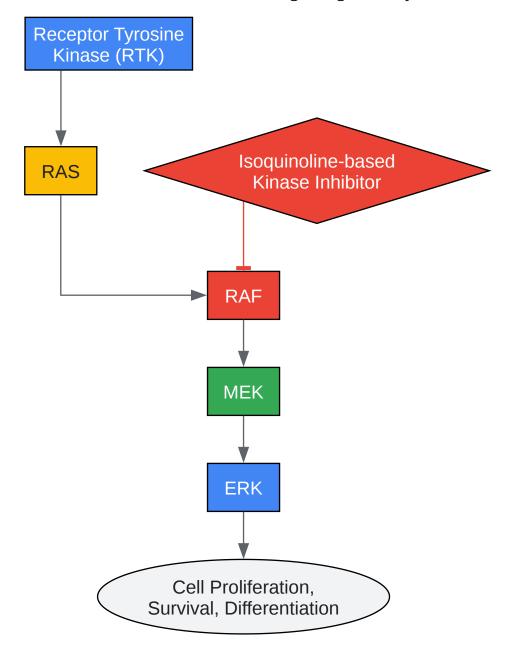
Table 4: Inhibitory Activity of Isoellipticine against MYLK4

Compound	Kinase	IC50 (nM)	Reference
Isoellipticine (2)	MYLK4	6.1	[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by isoquinoline-based inhibitors and a general workflow for their synthesis and evaluation.



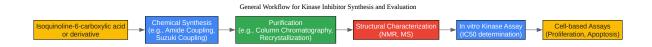


RAS-RAF-MEK-ERK Signaling Pathway

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Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by an isoquinoline-based kinase inhibitor.





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Caption: A generalized workflow from synthesis to biological evaluation of isoquinoline-based kinase inhibitors.

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors using **isoquinoline-6-carboxylic acid** and its derivatives.

Protocol 1: Synthesis of 11H-indolo[3,2-c]quinoline-6-carboxylic Acid (DYRK1A Inhibitor Precursor)

This protocol is adapted from the synthesis of related structures and outlines a general procedure.

Materials:

- 7,12-dihydroindolo[3,2-d][3]benzazepin-6(5H)-one (paullone) derivative
- Cobalt(II) acetate
- N-hydroxyphthalimide (NHPI)
- Dimethylformamide (DMF)
- Oxygen or air

Procedure:



- To a solution of the paullone derivative in DMF, add Cobalt(II) acetate and N-hydroxyphthalimide.[3]
- Stir the reaction mixture at room temperature to 70 °C under an atmosphere of air or oxygen.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product with a suitable organic solvent.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative.[3]

Protocol 2: General Amide Coupling of Isoquinoline-6carboxylic Acid

This protocol describes a standard method for derivatizing the carboxylic acid group.

Materials:

- Isoquinoline-6-carboxylic acid
- Desired amine (R-NH2)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:



- Dissolve isoquinoline-6-carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.
- Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
- Add the desired amine (1.1 equivalents) and TEA or DIPEA (2.0 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired isoquinoline-6-carboxamide.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is a general method for introducing aryl or heteroaryl groups onto a bromosubstituted isoquinoline scaffold, which can be a precursor to or derived from **isoquinoline-6-carboxylic acid**.

Materials:

- 6-Bromoisoquinoline derivative (e.g., 6-Bromoisoquinoline-1-carbonitrile) (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Pd(dppf)Cl2·CH2Cl2 (0.05 mmol)
- Potassium carbonate (K2CO3) (2.0 mmol)
- 1,4-Dioxane (8 mL)



Water (2 mL)

Procedure:

- In a reaction vial, combine the 6-bromoisoquinoline derivative, arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.[7]
- Evacuate and backfill the vial with nitrogen gas three times.
- Add 1,4-dioxane and water to the vial.[7]
- Heat the reaction mixture to 90 °C and stir for 12 hours.[7]
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[7]
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
- Purify the crude product by silica gel column chromatography.[7]

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

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